molecular formula C6H8BF2NO2 B14841317 1-(2,2-Difluoroethyl)-pyrrol-3-ylboronic acid

1-(2,2-Difluoroethyl)-pyrrol-3-ylboronic acid

Cat. No.: B14841317
M. Wt: 174.94 g/mol
InChI Key: OMIKIUNLWZYUAS-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-pyrrol-3-ylboronic acid is a boronic acid derivative that features a pyrrole ring substituted with a 2,2-difluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of electrophilic 2,2-difluoroethylation of pyrrole derivatives using reagents such as (2,2-difluoroethyl)(aryl)iodonium triflate . The reaction conditions often include the use of a suitable solvent like dichloromethane and a base to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesis platforms can be employed to optimize the production process. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure the efficient formation of the desired compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-pyrrol-3-ylboronic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrogenated products.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in cross-coupling reactions.

Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-(2,2-Difluoroethyl)-pyrrol-3-ylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug design and development, particularly in the synthesis of fluorinated pharmaceuticals that exhibit enhanced metabolic stability and bioavailability.

    Industry: The compound is used in the development of advanced materials, including polymers and agrochemicals, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(2,2-Difluoroethyl)-pyrrol-3-ylboronic acid exerts its effects involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and as a ligand in catalysis. The 2,2-difluoroethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its effectiveness in biological systems.

Comparison with Similar Compounds

Uniqueness: 1-(2,2-Difluoroethyl)-pyrrol-3-ylboronic acid is unique due to the presence of both the boronic acid and 2,2-difluoroethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C6H8BF2NO2

Molecular Weight

174.94 g/mol

IUPAC Name

[1-(2,2-difluoroethyl)pyrrol-3-yl]boronic acid

InChI

InChI=1S/C6H8BF2NO2/c8-6(9)4-10-2-1-5(3-10)7(11)12/h1-3,6,11-12H,4H2

InChI Key

OMIKIUNLWZYUAS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(C=C1)CC(F)F)(O)O

Origin of Product

United States

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